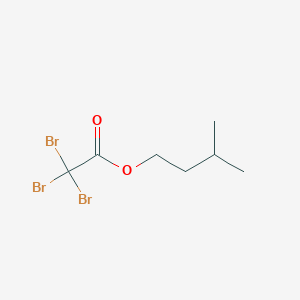
Acetic acid, tribromo, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, tribromo, 3-methylbutyl ester is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their distinctive odors and are commonly used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, tribromo, 3-methylbutyl ester can be synthesized through the esterification reaction between acetic acid and 3-methylbutanol in the presence of a brominating agent. The reaction typically involves heating the reactants with a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process would likely include steps for the bromination of the alcohol followed by esterification with acetic acid. The use of advanced separation techniques, such as distillation or chromatography, would be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, tribromo, 3-methylbutyl ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products
Applications De Recherche Scientifique
Acetic acid, tribromo, 3-methylbutyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism by which acetic acid, tribromo, 3-methylbutyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and 3-methylbutanol, which can participate in further biochemical reactions . The bromine atoms can engage in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, trifluoro-, 3-methylbutyl ester: This compound has a similar ester structure but contains fluorine atoms instead of bromine.
Trichloroacetic acid 3-methylbutyl ester: This ester contains chlorine atoms instead of bromine.
Uniqueness
Acetic acid, tribromo, 3-methylbutyl ester is unique due to its tribromo substitution, which imparts distinct chemical properties and reactivity compared to its fluorinated and chlorinated analogs. The presence of bromine atoms enhances its ability to participate in nucleophilic substitution reactions and affects its overall stability and solubility .
Propriétés
Numéro CAS |
90380-69-1 |
|---|---|
Formule moléculaire |
C7H11Br3O2 |
Poids moléculaire |
366.87 g/mol |
Nom IUPAC |
3-methylbutyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
Clé InChI |
MQOMZSFUDDSYJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


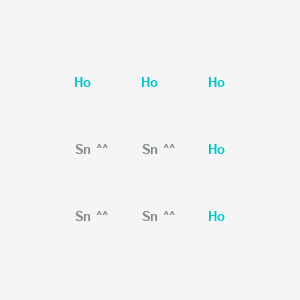

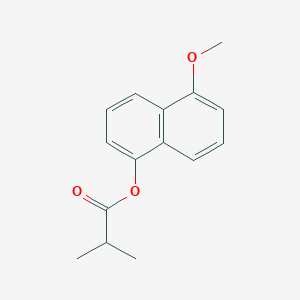
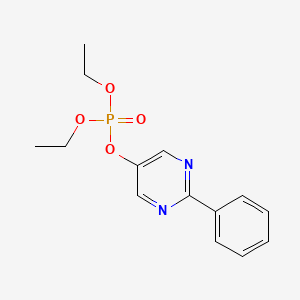
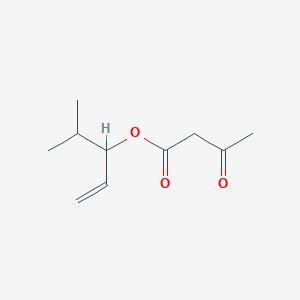
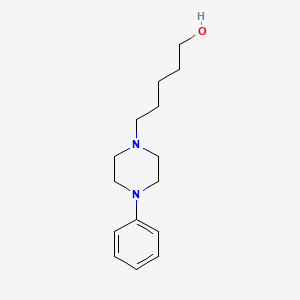
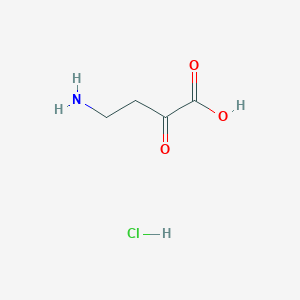
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
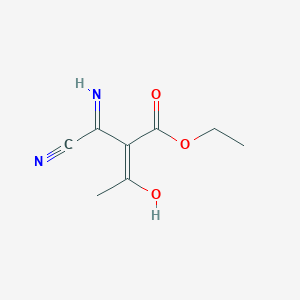
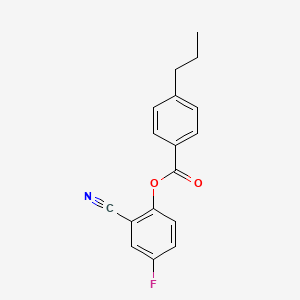
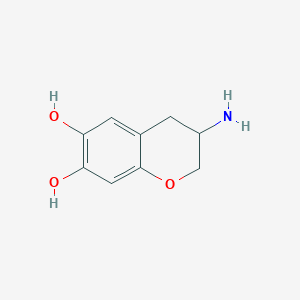
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

